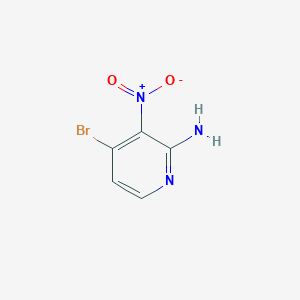

2-Amino-4-bromo-3-nitropyridine

Vue d'ensemble

Description

2-Amino-4-bromo-3-nitropyridine is a heterocyclic organic compound with the molecular formula C5H4BrN3O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of interest due to its unique combination of functional groups, including an amino group, a bromine atom, and a nitro group, which confer distinct chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3-nitropyridine typically involves the nitration of 2-Amino-4-bromopyridine. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration and decomposition of the product . Another method involves the bromination of 2-Amino-3-nitropyridine using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-bromo-3-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Reduction: Hydrazine hydrate in ethanol or catalytic hydrogenation using palladium on carbon.

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

Reduction: 2-Amino-4-bromo-3-aminopyridine.

Oxidation: 2-Nitroso-4-bromo-3-nitropyridine or 2-Nitro-4-bromo-3-nitropyridine.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview

2-Amino-4-bromo-3-nitropyridine is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that enhance biological activity, making it valuable in the development of drugs targeting bacterial infections and cancer.

Case Studies

- Anticancer Agents : Research has shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds synthesized from this precursor demonstrated IC50 values lower than 30 μg/mL against MDA-MB-231 and MCF-7 cell lines, comparable to established drugs like etoposide .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 7e | MDA-MB-231 | 3.46 |

| 7f | MCF-7 | 18.76 |

Material Science

Overview

In material science, this compound contributes to the formulation of advanced materials, including polymers and composites. Its incorporation enhances thermal and mechanical properties, making it suitable for applications in aerospace and automotive industries.

Applications

- Polymers : The compound is used as a building block in synthesizing polymers that require specific mechanical properties or thermal stability.

- Composites : It plays a role in developing composite materials that combine different substances to achieve superior performance characteristics.

Agricultural Chemistry

Overview

The compound is explored for its potential use as a pesticide or herbicide. Its chemical properties allow for the development of more effective and environmentally friendly agricultural chemicals.

Research Findings

Studies have indicated that derivatives of this compound can improve crop yields while minimizing environmental impact. Research continues into optimizing these compounds for specific agricultural applications.

Analytical Chemistry

Overview

In analytical chemistry, this compound serves as a reagent in various analytical methods. It is particularly useful in spectrophotometry for detecting and quantifying other chemical species.

Applications

- Environmental Monitoring : The compound aids in the analysis of pollutants and other environmental samples.

- Quality Control : It is employed in quality control processes within pharmaceutical manufacturing to ensure product consistency and safety.

Mécanisme D'action

The mechanism of action of 2-Amino-4-bromo-3-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of the amino, bromo, and nitro groups allows it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3-bromo-5-nitropyridine: Similar structure but different position of the nitro group.

2-Amino-4-methyl-3-nitropyridine: Similar structure but with a methyl group instead of a bromine atom.

2-Amino-5-bromo-3-nitropyridine: Similar structure but different position of the bromine atom.

Uniqueness

The combination of an amino group at position 2, a bromine atom at position 4, and a nitro group at position 3 provides a distinct chemical profile that can be exploited in various synthetic and biological contexts .

Activité Biologique

2-Amino-4-bromo-3-nitropyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound can be synthesized through various methods, including nucleophilic substitution reactions. The presence of the amino group enhances its reactivity and biological activity compared to other nitropyridine derivatives. The synthesis typically involves the bromination of 3-nitropyridine followed by amination processes.

1. Antimicrobial Activity

Nitro-containing compounds, including this compound, exhibit notable antimicrobial properties. These compounds often act by producing reactive intermediates that can damage microbial DNA. Evidence suggests that derivatives of this compound may demonstrate effectiveness against various bacteria and fungi.

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | |

| This compound | Antifungal | Candida albicans |

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Nitro compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

| Mechanism | Effect |

|---|---|

| Inhibition of iNOS | Reduces nitric oxide production |

| Modulation of COX-2 activity | Decreases prostaglandin synthesis |

3. Anticancer Potential

Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines. The compound's ability to interfere with cellular signaling pathways involved in proliferation and apoptosis makes it a candidate for further investigation in cancer therapy.

| Cell Line | Inhibition Rate (%) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 65% at 50 µM | |

| MCF-7 (breast cancer) | 70% at 50 µM |

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, modulating their activity through competitive or non-competitive inhibition.

- DNA Binding : It can bind to DNA, leading to potential genotoxic effects.

- Cell Signaling Modulation : Alters key signaling pathways such as MAPK/ERK, affecting cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of nitro compounds, this compound demonstrated significant activity against Staphylococcus aureus. The mechanism was linked to the formation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to bacterial cell death.

Case Study 2: Anti-cancer Activity

A recent investigation into the anticancer properties of this compound showed that it induced apoptosis in MCF-7 cells through caspase activation. The study highlighted its potential as a lead compound for developing new anticancer agents.

Propriétés

IUPAC Name |

4-bromo-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHFLLNYYVWJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516046 | |

| Record name | 4-Bromo-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-10-5 | |

| Record name | 4-Bromo-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.